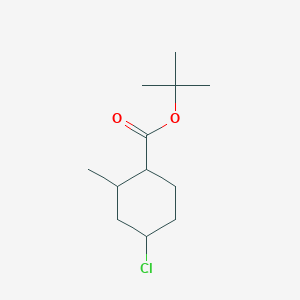

Trimedlure

Katalognummer B076008

Molekulargewicht: 232.74 g/mol

InChI-Schlüssel: APMORJJNVZMVQK-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US06375943B1

Procedure details

Test compounds: Liquid trimedlure (UOP Chemicals, East Rutherford, N.J.) (98% pure; density 1.02 g/ml) and ceralure (Agrisense/Biosys, Palo Alto, Calif.) (98% pure; density 1.43 g.ml) were purchased from commercial sources. The 2 g polymeric plug (Agrisense/Biosys, Palo Alto, Calif.) was the same product used by action agencies such as USDA-APHIS and California Department of Food and Agriculture (CDFA) in their surveillance and detection programs against medfly. The enantiomers of ceralure B1 (ethyl-cis-5-iodo-trans-2-methylcyclohexane-1-carboxylate) (henceforth referred to as the 1R,2R,5R and 1S,2S,5S enantiomers respectively) were synthesized using the 9 step process (described above) which yielded both enantiomers with high purity (97% ) and an overall yield of 15%. The racemic mixture of the two enantiomers was produced starting from racemic (5), which is (1RS, 6RS)-6-methyl-3-cyclohexene-1-carboxylic acid, using the above described process used to produce ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate (4a).

[Compound]

Name

polymeric plug

Quantity

2 g

Type

reactant

Reaction Step Two

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

15%

Identifiers

|

REACTION_CXSMILES

|

CC1C(C(OC(C)(C)C)=O)CCC(Cl)C1.[CH3:16][CH2:17][O:18][C:19]([CH:21]1[CH:26]([CH3:27])[CH2:25][CH2:24][CH:23]([I:28])[CH2:22]1)=[O:20].C[C@H]1[C@H](C(O)=O)CC=CC1.CC1C(C(O)=O)CC=CC1>>[I:28][C@H:23]1[CH2:22][C@@H:21]([C:19]([O:18][CH2:17][CH3:16])=[O:20])[C@H:26]([CH3:27])[CH2:25][CH2:24]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC(CCC1C(=O)OC(C)(C)C)Cl

|

Step Two

[Compound]

|

Name

|

polymeric plug

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOC(=O)C1CC(CCC1C)I

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@@H]1CC=CC[C@H]1C(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1CC=CCC1C(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were synthesized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielded both enantiomers with high purity (97% )

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The racemic mixture of the two enantiomers

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was produced

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

I[C@@H]1CC[C@H]([C@@H](C1)C(=O)OCC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 15% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |